molecular formula C15H23NO3 B4636024 N-butyl-N-ethyl-2,4-dimethoxybenzamide

N-butyl-N-ethyl-2,4-dimethoxybenzamide

Cat. No.: B4636024
M. Wt: 265.35 g/mol
InChI Key: DAGOUBMVIGXPKQ-UHFFFAOYSA-N
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Description

N-Butyl-N-ethyl-2,4-dimethoxybenzamide is a substituted benzamide derivative characterized by a benzamide core with two methoxy groups at the 2- and 4-positions of the aromatic ring and N-butyl and N-ethyl substituents on the amide nitrogen.

Its characterization likely involves spectroscopic methods (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, IR) and mass spectrometry, as evidenced by studies on related benzamides .

Properties

IUPAC Name

N-butyl-N-ethyl-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-7-10-16(6-2)15(17)13-9-8-12(18-3)11-14(13)19-4/h8-9,11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOUBMVIGXPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with butylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-N-ethyl-2,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares N-butyl-N-ethyl-2,4-dimethoxybenzamide with key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
This compound N-butyl, N-ethyl, 2,4-dimethoxy C${16}$H${24}$N$2$O$3$ Moderate lipophilicity; potential agrochemical applications inferred from structural analogs
N,N-Diethyl-2,4-dimethoxybenzamide N,N-diethyl, 2,4-dimethoxy C${13}$H${19}$NO$_3$ Higher polarity due to smaller alkyl groups; used as a reference in mass spectrometry studies
Benfluralin (N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine) N-butyl, N-ethyl, 2,6-dinitro, 4-CF$_3$ C${13}$H${16}$F$3$N$3$O$_4$ Herbicidal activity; registered for pre-emergent weed control
N-(2,2-Diphenylethyl)-4-nitrobenzamide N-(2,2-diphenylethyl), 4-nitro C${21}$H${18}$N$2$O$3$ Crystallographic studies; nitro group enhances electrophilicity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Thiazolylidene, 4-methyl, 2-methoxyphenyl C${24}$H${20}$N$2$O$2$S Anticancer or antimicrobial potential (common in thiazole derivatives)

Key Differences and Implications

Benfluralin, a herbicidal analog with nitro and trifluoromethyl groups, exhibits radical scavenging and soil persistence, whereas the methoxy groups in the target compound may reduce environmental persistence .

Synthetic Complexity :

  • Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide require multi-step synthesis involving heterocyclic ring formation, whereas the target compound’s synthesis is likely simpler, focusing on amide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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